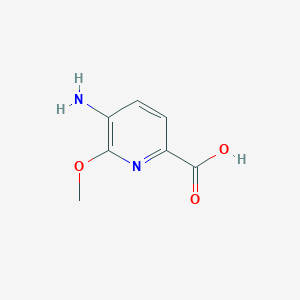
5-Amino-6-methoxypicolinic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Derivatization Reagent in Amino Acid Analysis
A pre-column derivatization reagent with a 6-methoxy-4-quinolone moiety, 6-MOQ-EtOCOOSu, was designed for the analysis of amino acids. This reagent, characterized by its thermal and photostability, enables the sensitive determination of amino acid enantiomers, showing its utility in chiral amino acid analysis through high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) systems. This advancement in derivatization chemistry underscores the significant role of 6-methoxy derivatives in enhancing analytical methodologies for amino acids, offering precise and sensitive detection (Oyama et al., 2015).
Synthesis of Enantiopure Compounds
5-Amino-6-methoxypicolinic acid derivatives have been used in the dynamic kinetic resolution for synthesizing enantiopure compounds, such as 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This process is crucial for the synthesis of modulators of nuclear receptors, showcasing the pivotal role of these derivatives in synthesizing biologically active, enantiomerically pure compounds, which are fundamental in pharmaceutical applications (Forró et al., 2016).
Exploration of Photolabile Precursors
Studies on the photocleavage of 1-Acyl-7-nitroindolines, where 5-amino-6-methoxypicolinic acid derivatives are relevant, have shown that these compounds are valuable as photolabile precursors for carboxylic acids, especially in the context of neuroactive amino acids. Modifications like 4-methoxy substitution have significantly improved the efficiency of photolysis, underscoring the importance of these derivatives in the study and application of photolabile compounds (Papageorgiou & Corrie, 2000).
Development of Fluorescent Labeling Reagents
The compound 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, is a novel fluorophore with strong fluorescence in a wide pH range, stability against light and heat, and significant potential as a fluorescent labeling reagent. This compound's unique characteristics are vital for biomedical analysis, especially in the sensitive determination of carboxylic acids (Hirano et al., 2004).
Propiedades
IUPAC Name |
5-amino-6-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-6-4(8)2-3-5(9-6)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRHSORGLQIRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-methoxypicolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403704.png)
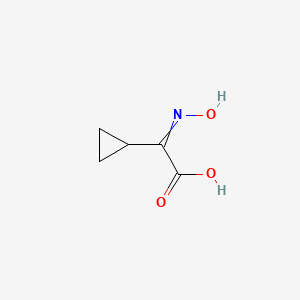

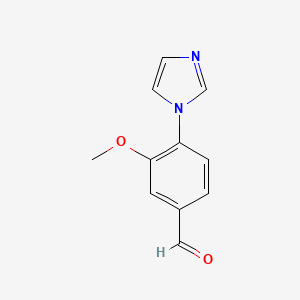
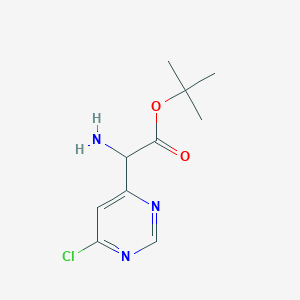
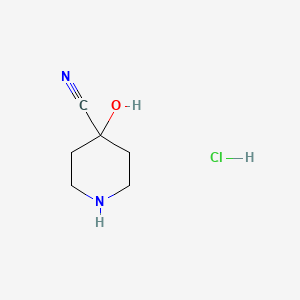

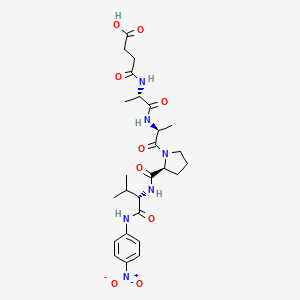
![N,N-Dibutyl-4-(7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl)benzenamine](/img/structure/B1403721.png)
![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride](/img/structure/B1403722.png)



